molecular formula C6H9ClN2O2 B6184950 1-(2-chloroacetyl)-3-methylimidazolidin-2-one CAS No. 2680534-16-9

1-(2-chloroacetyl)-3-methylimidazolidin-2-one

Cat. No. B6184950
CAS RN: 2680534-16-9
M. Wt: 176.6
InChI Key:
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Description

1-(2-Chloroacetyl)-3-methylimidazolidin-2-one, also known as CMI or CMI-2, is an organic compound belonging to the imidazolidinone family. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. CMI-2 has been widely studied due to its wide range of applications in scientific research and its potential therapeutic applications.

Scientific Research Applications

1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has been widely studied due to its wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including antibiotics, antiviral agents, and other therapeutic agents. It has also been used as a reagent in the synthesis of peptides, polymers, and other polymers. 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has been used in the synthesis of a variety of chromophores, which are molecules that absorb light of certain wavelengths. These chromophores have been used in the study of photochemistry and photophysics.

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 is not fully understood. However, it is believed to act as a proton donor, which means it can donate a proton to a molecule, thus altering its structure and function. It is also believed to act as a Lewis acid, which means it can accept a pair of electrons from a molecule, thus altering its structure and function.
Biochemical and Physiological Effects
1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folic acid.

Advantages and Limitations for Lab Experiments

1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and gas. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 is a hazardous material and should be handled with care. In addition, it is not suitable for use in experiments involving living organisms, as it can be toxic.

Future Directions

1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 has a wide range of potential applications in scientific research and has the potential to be used in the development of new therapeutic agents. Further research is needed to explore the potential therapeutic applications of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2, such as its potential use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. In addition, further research is needed to explore the potential use of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 as a chromophore for the study of photochemistry and photophysics. Moreover, further research is needed to explore the potential use of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 as a reagent for the synthesis of peptides and polymers. Finally, further research is needed to explore the potential use of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 in the development of new organic compounds.

Synthesis Methods

1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-chloroacetyl chloride with 1-methyl-2-imidazolidinone in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields 1-(2-chloroacetyl)-3-methylimidazolidin-2-one-2 in high yields. Other methods of synthesis include the reaction of 2-chloroacetyl chloride with 1-methyl-2-imidazolidinone and a Lewis acid catalyst, the reaction of 2-chloroacetyl chloride with 1-methyl-2-imidazolidinone and a Grignard reagent, and the reaction of 2-chloroacetyl chloride with 1-methyl-2-imidazolidinone and a metal halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroacetyl)-3-methylimidazolidin-2-one involves the reaction of 2-chloroacetyl chloride with 3-methylimidazolidin-2-one in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroacetyl chloride", "3-methylimidazolidin-2-one", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-chloroacetyl chloride dropwise to a solution of 3-methylimidazolidin-2-one in anhydrous dichloromethane at 0°C.", "Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature.", "Extract the product with dichloromethane and wash with water and brine.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2680534-16-9

Product Name

1-(2-chloroacetyl)-3-methylimidazolidin-2-one

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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